Welcome to the BenchChem Online Store!
molecular formula C13H17N3OS B8536369 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole

3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole

Cat. No. B8536369
M. Wt: 263.36 g/mol
InChI Key: VJUYUCDQCJLBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05260311

Procedure details

A mixture of methyl iodide (0.5 ml, 7.5 mmol) and 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)pyridine (658 mg, 2.5 mmol) in acetone (5 ml) was stirred at room temperature for 18 h. The title compound precipitated from the solution and was collected by filtration to yield 0.81 g (80%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][I:2].[CH2:3]([O:9][C:10]1[C:11]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[N:12][S:13][N:14]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>CC(C)=O>[I-:2].[CH2:3]([O:9][C:10]1[C:11]([C:15]2[CH:16]=[N+:17]([CH3:1])[CH:18]=[CH:19][CH:20]=2)=[N:12][S:13][N:14]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Name
Quantity
658 mg
Type
reactant
Smiles
C(CCCCC)OC=1C(=NSN1)C=1C=NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound precipitated from the solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield 0.81 g (80%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
[I-].C(CCCCC)OC=1C(=NSN1)C=1C=[N+](C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.